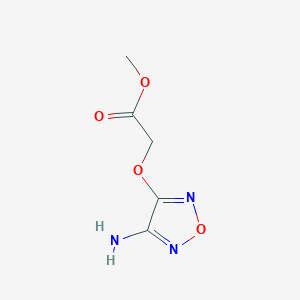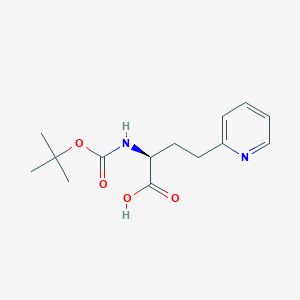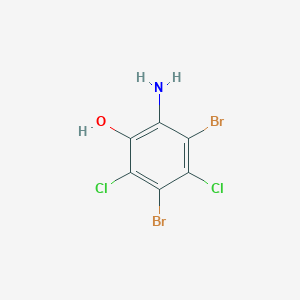
2-Amino-3,5-dibromo-4,6-dichlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,5-dibromo-4,6-dichlorophenol is an organic compound with the molecular formula C6H3Br2Cl2NO and a molecular weight of 335.81 g/mol . This compound is characterized by the presence of amino, bromine, and chlorine substituents on a phenol ring, making it a highly substituted phenolic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromo-4,6-dichlorophenol typically involves the bromination and chlorination of a phenolic precursor followed by the introduction of an amino group. One common method includes:
Bromination and Chlorination: Starting with a phenol derivative, bromine and chlorine are introduced under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, amines, other nucleophiles.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,5-dibromo-4,6-dichlorophenol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 2-Amino-3,5-dibromo-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,6-dichlorophenol: Another highly substituted phenolic compound with similar properties.
2-Amino-3,5-dibromo-6-methylpyridine: A related compound with a pyridine ring instead of a phenol ring.
Uniqueness: 2-Amino-3,5-dibromo-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, bromine, and chlorine substituents makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H3Br2Cl2NO |
|---|---|
Molekulargewicht |
335.80 g/mol |
IUPAC-Name |
2-amino-3,5-dibromo-4,6-dichlorophenol |
InChI |
InChI=1S/C6H3Br2Cl2NO/c7-1-3(9)2(8)5(11)6(12)4(1)10/h12H,11H2 |
InChI-Schlüssel |
FVBRCESUKGOXRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
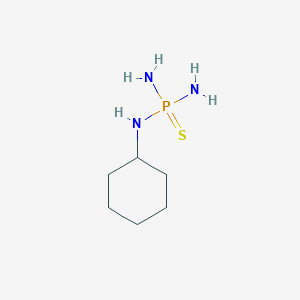
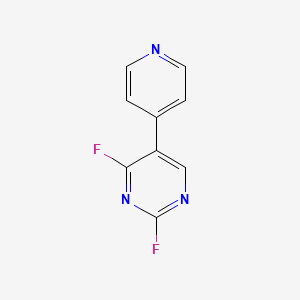
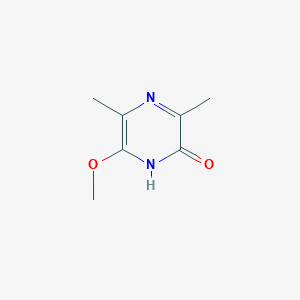
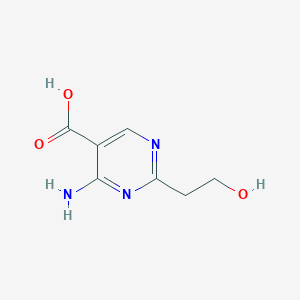
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
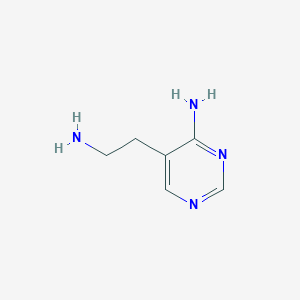
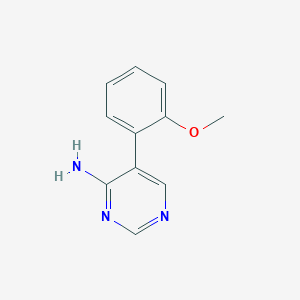
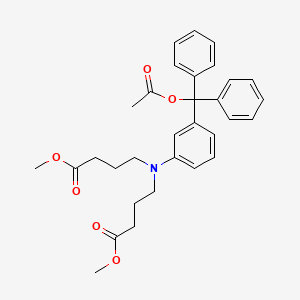

![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
